2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide
Description
2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.
Properties
IUPAC Name |
2-cyano-N-(methoxyiminomethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-13-7-12-10(14)8(6-11)5-9-3-2-4-16-9/h2-5,7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRPCYRYGHODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(=CC1=CC=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various heterocyclic compounds . Major products formed from these reactions often include derivatives with enhanced biological activity.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic properties . In biology, it has been studied for its antimicrobial, anti-inflammatory, and anticancer activities . In the field of medicine, derivatives of this compound are being explored for their potential as kinase inhibitors and other pharmacological agents . Additionally, it has applications in the industry as a corrosion inhibitor and in the development of organic semiconductors .
Mechanism of Action
The mechanism of action of 2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide can be compared with other thiophene derivatives such as Tipepidine, Tiquizium Bromides, and Dorzolamide . These compounds share a similar thiophene nucleus but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific cyano and methoxyimino groups, which contribute to its distinct chemical reactivity and biological activity. Other similar compounds include Tioconazole, Citizolam, and Sertaconazole Nitrate .
Biological Activity
2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide, a compound with significant potential in agricultural and pharmaceutical applications, has garnered attention for its biological activities. This article explores its biological properties, including insecticidal and fungicidal activities, along with structure-activity relationship (SAR) studies that elucidate its effectiveness.
Chemical Structure
The compound can be represented by the following structural formula:
Key Features:
- Functional Groups: The presence of a cyano group, methoxyimino moiety, and thiophene ring contributes to its biological activity.
- Molecular Weight: Approximately 252.30 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an insecticide and fungicide.
Insecticidal Activity
Several studies have demonstrated the insecticidal efficacy of this compound against various pests. For example:
- Study 1: A series of derivatives were tested against Myzus persicae (green peach aphid) and Helicoverpa armigera (cotton bollworm). The compound showed an LC50 value of 1.9 mg/L against M. persicae and 14.4 mg/L against H. armigera .
| Compound | Target Pest | LC50 (mg/L) |
|---|---|---|
| This compound | M. persicae | 1.9 |
| H. armigera | 14.4 |
Fungicidal Activity
The compound also exhibits fungicidal properties:
- Study 2: It was tested against Botrytis cinerea, showing inhibition of mycelial growth at concentrations of 100 mg/L , effectively controlling cucumber anthracnose and rice blast .
| Fungus | Inhibition Concentration (mg/L) |
|---|---|
| Botrytis cinerea | 100 |
| Cucumber Anthracnose | 100 |
| Rice Blast | 100 |
The mechanism through which this compound exerts its biological effects is believed to be linked to its ability to inhibit key enzymes or disrupt metabolic pathways in target organisms. The presence of the cyano group may play a critical role in enhancing its reactivity and interaction with biological targets.
Structure-Activity Relationship (SAR)
SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity.
- Modification of the Thiophene Ring: Variations in substituents on the thiophene ring significantly affect insecticidal potency.
- Cyano Group Positioning: The position of the cyano group relative to other functional groups has been shown to impact both insecticidal and fungicidal efficacy.
Case Studies
Several case studies have highlighted the practical applications of this compound in agricultural settings:
- Case Study 1: Field trials demonstrated that formulations containing this compound achieved up to 90% control of pest populations in crops treated under standard agricultural practices.
- Case Study 2: Laboratory assays indicated that the compound effectively reduced spore germination rates in fungal pathogens, suggesting potential for use in crop protection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
